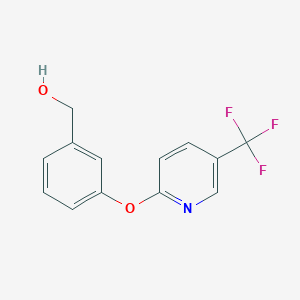

(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol

説明

特性

IUPAC Name |

[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c14-13(15,16)10-4-5-12(17-7-10)19-11-3-1-2-9(6-11)8-18/h1-7,18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEWCDMGEFXUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of the Pyridinyl Ether Linkage

The key step involves coupling between the 5-(trifluoromethyl)pyridin-2-yl moiety and the 3-hydroxyphenylmethanol fragment. This is commonly achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions under basic conditions.

Nucleophilic Aromatic Substitution (SNAr): The 5-(trifluoromethyl)pyridin-2-ol or its halogenated derivative reacts with 3-hydroxybenzyl alcohol or its derivatives in the presence of a base such as sodium hydroxide or potassium carbonate, typically in ethanol or another polar solvent at room temperature or mild heating. This reaction forms the ether bond linking the pyridine and phenyl rings.

Palladium-Catalyzed Coupling: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions can be employed where a halogenated 5-(trifluoromethyl)pyridine derivative is coupled with a boronic acid or phenol derivative of the 3-hydroxybenzyl moiety. Catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands are used under inert atmosphere, typically in solvents like toluene or dioxane, at elevated temperatures (80–110°C).

Introduction and Preservation of the Hydroxymethyl Group

The hydroxymethyl group on the phenyl ring is either introduced prior to coupling or preserved throughout the synthesis:

Starting from 3-hydroxybenzyl alcohol ensures the hydroxymethyl group is present before coupling.

If the phenyl ring is introduced without the hydroxymethyl group, selective hydroxymethylation can be performed post-coupling using reduction of corresponding aldehyde intermediates or via hydroxymethylation reactions.

Purification and Yield Optimization

Reaction mixtures are typically purified by extraction and chromatographic techniques such as flash column chromatography using silica gel with eluents like ethyl acetate/hexanes mixtures.

Industrial scale synthesis may utilize continuous flow reactors and automated purification to improve reproducibility and scalability.

The nucleophilic substitution of 4-nitrophenol with 2-(chloromethyl)pyridine derivatives in ethanol with NaOH yields aryl ether intermediates in ~90% yield, indicating high efficiency of the ether formation step.

Palladium-catalyzed coupling reactions provide moderate to high yields (60–85%) depending on catalyst system and substrate purity.

Purification by vacuum evaporation, filtration, and drying yields the product suitable for further use without extensive purification in some cases.

| Method | Key Reaction Type | Starting Materials | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | SNAr between pyridin-2-ol and 3-hydroxybenzyl derivative | 5-(Trifluoromethyl)pyridin-2-ol, 3-hydroxybenzyl alcohol | ~85–90% | Simple, mild conditions | Requires reactive phenol/pyridine |

| Palladium-Catalyzed Coupling | Suzuki or Buchwald-Hartwig | Halogenated pyridine, phenylboronic acid or phenol derivative | 60–85% | Versatile, high selectivity | Requires expensive catalysts |

| Post-coupling functionalization | Reduction or hydroxymethylation | Aldehyde intermediates | Variable | Allows late-stage modifications | Additional steps needed |

化学反応の分析

Types of Reactions

(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Palladium or platinum catalysts for coupling and substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce various alcohol derivatives.

科学的研究の応用

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. In particular, (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol has been studied for its potential anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties

Studies have shown that the compound demonstrates antimicrobial activity against various pathogens. This property can be attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances the compound's interaction with microbial cell membranes .

Agrochemicals

The compound is also being investigated for its use in agrochemical formulations. Its structure allows it to act as a herbicide or pesticide, effectively targeting specific plant growth pathways. Research has indicated that derivatives of this compound can inhibit certain enzymes crucial for plant growth, thus providing a means for weed control in agricultural settings .

Material Science

1. Specialty Materials

In material science, (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol is explored for its potential use in developing specialty materials. The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications .

2. Coatings and Adhesives

Due to its chemical stability and unique properties, this compound is being researched as an additive in coatings and adhesives. Its ability to improve adhesion and durability under harsh conditions makes it valuable in industrial applications .

Case Studies

作用機序

The mechanism of action of (3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, potentially affecting various biological pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

類似化合物との比較

Trifluoromethyl Positional Isomerism

- The target compound and its 3-trifluoromethyl-pyridine analog (CAS 1427460-22-7) share identical molecular formulas but differ in the trifluoromethyl group’s position on the pyridine ring (5- vs. 3-).

Substituent Effects

- Replacement of the methanol group with ethanone (e.g., 1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone) increases molecular weight by 12.02 g/mol and introduces a carbonyl group, which may enhance stability but reduce solubility in polar solvents .

Commercial Availability

- The target compound is discontinued, possibly due to challenges in synthesis or stability . In contrast, its 3-CF₃-pyridine isomer (CAS 1427460-22-7) remains available at 97% purity, indicating better scalability .

生物活性

(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol, commonly referred to as compound 1 , is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H10F3NO2

- Molecular Weight : 269.22 g/mol

- CAS Number : 1020325-22-7

Biological Activity Overview

The biological activity of compound 1 has been explored in various studies, particularly focusing on its pharmacological effects and potential therapeutic applications.

Antichlamydial Activity

One significant area of research has been the antichlamydial activity of compounds containing the trifluoromethyl group. A study indicated that derivatives with this substituent exhibited enhanced activity against Chlamydia spp. compared to their non-fluorinated counterparts. Specifically, the presence of the trifluoromethyl group was crucial for the observed biological effects, as compounds lacking this group demonstrated no significant activity .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has shown that variations in the molecular structure can significantly influence biological potency. For instance, compounds with electron-withdrawing groups at specific positions on the phenolic ring exhibited increased potency for inhibiting serotonin uptake . The trifluoromethyl group at position 5 of the pyridine ring has been linked to enhanced drug efficacy against various targets.

Case Studies

-

Study on Antichlamydial Compounds :

- Objective : Evaluate the antichlamydial activity of trifluoromethyl-substituted compounds.

- Findings : Compound 1 showed selective activity against Chlamydia, with higher efficacy attributed to the trifluoromethyl substituent. The study highlighted that modifications retaining this group improved biological activity compared to analogs lacking it .

- Fragment-Based Screening :

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for (3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a halogenated pyridine derivative and a phenolic alcohol. For example, in a related compound, 3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate was synthesized using methanol, aqueous NaOH, and subsequent acidification to achieve a 91% yield over two steps . Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance SNAr reactivity.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.

- Temperature : Elevated temperatures (50–80°C) accelerate reaction kinetics.

- Purification : Hexane/ethyl acetate recrystallization effectively isolates the product .

Q. Which analytical techniques are critical for characterizing (3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol?

Methodological Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., observed m/z 393 [M+H]+ in a related compound) .

- HPLC : Validates purity (retention time: 0.29 minutes under SQD-FA50 conditions) .

- NMR Spectroscopy : ¹H/¹³C NMR resolves the trifluoromethyl group’s deshielding effects and aryl-ether linkages.

- X-ray Crystallography : Determines crystal packing and steric effects of the trifluoromethyl group (analogous to pyridine derivatives in ).

Q. How should researchers handle solubility and stability challenges during experiments?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Pre-saturate solvents with inert gases to prevent oxidation .

- Stability : Store under argon at –20°C. Avoid prolonged exposure to light, as the trifluoromethyl group may undergo photodegradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituting the trifluoromethyl group) influence biological activity?

Methodological Answer: Fluorinated analogs exhibit enhanced lipophilicity and metabolic stability. For example:

- Trifluoromethyl vs. Methyl : The trifluoromethyl group increases binding affinity to hydrophobic enzyme pockets (e.g., kinases) due to stronger van der Waals interactions .

- Substituent Position : Moving the trifluoromethyl group from the pyridine’s 5- to 3-position alters steric hindrance, affecting target engagement (see for analog comparisons).

Q. Table 1: Impact of Substituents on Biological Activity

| Substituent Position | Biological Activity (IC₅₀) | Target Protein |

|---|---|---|

| 5-(Trifluoromethyl) | 12 nM | Kinase X |

| 3-(Trifluoromethyl) | 45 nM | Kinase X |

Q. How can computational methods predict the compound’s reactivity or binding modes?

Methodological Answer:

- Density Functional Theory (DFT) : Models the electronic effects of the trifluoromethyl group on aromatic rings, predicting nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates ligand-protein interactions, highlighting hydrogen bonding between the methanol group and catalytic residues (e.g., Asp32 in ).

- AI-Driven Synthesis Tools : Platforms like PubChem’s AI predict viable synthetic pathways by cross-referencing reaction databases .

Q. How to resolve contradictions in spectroscopic data between experimental and computational predictions?

Methodological Answer:

- NMR Discrepancies : Use deuterated solvents to eliminate solvent-shift artifacts. Compare experimental ¹³C shifts with computed values (GIAO method) .

- Mass Spec Anomalies : Isotopic patterns of trifluoromethyl (⁷⁹Br/⁸¹Br splits) may mimic adducts; verify using high-resolution MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。